Acetaminosalol
Overview
Description
Acetaminosalol, also known as 4-acetamidophenyl 2-hydroxybenzoate, is an organic compound with the chemical formula C15H13NO4. It is an esterification product of salicylic acid and paracetamol. This compound was marketed by Bayer under the brand name Salophen as an analgesic in the late 19th and early 20th centuries . This compound is known for its analgesic and antiseptic properties, making it a valuable compound in medical applications.
Mechanism of Action
Target of Action
Acetaminosalol is a derivative of salicylic acid and paracetamol . It primarily targets the same enzymes as its parent compounds. Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic agent . It primarily targets cyclooxygenases and serotonergic pathways .
Mode of Action
In a warm alkaline solution, this compound breaks up into salicylic acid and paracetamol . The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain, resulting in peripheral vasodilation, sweating, and loss of body heat .
Biochemical Pathways
The mechanism of action of acetaminophen’s analgesic effect was often considered as based on the mobilization of the cyclooxygenases and more recently on serotonergic pathways . A new metabolic pathway involving the generation of an active metabolite, AM404 (N-(4-Hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide), in the brain by the fatty acid amide hydrolase (FAAH) enzyme, was recently identified .
Pharmacokinetics
It is known that it is decomposed in the intestines, even when given as an injection . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
It is known that it was used as a substitute for salicylic acid in acute rheumatism, and as an intestinal antiseptic . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
For example, soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to antimicrobial resistance . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
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Biochemical Properties
Acetaminosalol, like its parent compound acetaminophen, plays a significant role in biochemical reactions related to pain relief .
Cellular Effects
It is known that acetaminophen, a component of this compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaminosalol is synthesized through the esterification of salicylic acid and paracetamol. The reaction involves the condensation of the hydroxyl group of salicylic acid with the acetyl group of paracetamol, forming an ester bond. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where salicylic acid and paracetamol are combined in the presence of an acidic catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Acetaminosalol undergoes several types of chemical reactions, including:
Hydrolysis: In a warm alkaline solution, this compound is hydrolyzed into salicylic acid and paracetamol.
Oxidation and Reduction:
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, similar to other aromatic compounds.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or other strong bases are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Major Products Formed
Hydrolysis: Salicylic acid and paracetamol are the primary products.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Acetaminosalol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Salol: Another ester of salicylic acid, used as an intestinal antiseptic.
Benorylate: A prodrug of paracetamol and aspirin, used for its analgesic and anti-inflammatory properties.
Propacetamol: A prodrug of paracetamol, used for its rapid onset of action.
Uniqueness
Acetaminosalol is unique in its ability to release both salicylic acid and paracetamol upon hydrolysis, providing combined analgesic and anti-inflammatory effects. This dual action makes it particularly effective for treating conditions involving both pain and inflammation .
Properties
IUPAC Name |
(4-acetamidophenyl) 2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIVLKQFJBFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045865 | |
Record name | Acetaminosalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-57-0 | |
Record name | Acetaminosalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaminosalol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | acetaminosalol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetaminosalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetaminosalol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETAMINOSALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J7H54KMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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